![molecular formula C8H11NO2 B1356474 1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde CAS No. 573720-38-4](/img/structure/B1356474.png)
1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde
Overview
Description
1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde (MEPC) is a chemical compound used in scientific research for its unique properties. It is a heterocyclic compound that contains both a pyrrole and an aldehyde functional group. MEPC has been synthesized using various methods and has shown promising results in various scientific research applications.
Scientific Research Applications
Structural Analysis and Properties
- Structural Stability : Studies on pyrrole-2-carbaldehydes, including derivatives like 3-methoxypyrrole-2-carbaldehyde, indicate that these compounds show minimal structural distortion regardless of the electronic properties of the substituents (Despinoy et al., 1998).
Synthesis and Chemical Transformations
- Synthesis of Fluoropyrroles : Efficient methods have been developed for synthesizing various fluorinated pyrroles, which are structurally related to 1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde (Surmont et al., 2009).
- Formation of Benzodiazocine Ring Systems : Novel synthesis methods have been established for creating complex ring systems like pyrrolo[2,1-c][1,4]benzodiazocines, starting from compounds like 1H-pyrrole-2-carbaldehyde (Koriatopoulou et al., 2008).
Biological and Medicinal Applications
- Antitumor Compounds : Compounds structurally similar to 1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde have been isolated from natural sources like Taiwanofungus camphoratus, showing potential antitumor activity (Jia et al., 2015).
Material Science and Molecular Engineering
Construction of Poly-heterocyclic Compounds : A conversion method for carbohydrates into N-substituted pyrrole-2-carbaldehydes has been developed, enabling the creation of pyrrole-fused poly-heterocyclic compounds with potential applications in drugs and materials science (Adhikary et al., 2015).
Synthesis of Benzimidazoles : The condensation of 1-vinyl-1H-pyrrole-2-carbaldehydes has led to the synthesis of pyrrole-benzimidazole ensembles, useful in various applications including fluorescence (Trofimov et al., 2009).
Pyrazole Alkaloids Discovery : Unique pyrazole-alkaloids with pyrrole rings, like those derived from watermelon seeds, have been discovered, showing potential for melanogenesis inhibition (Kikuchi et al., 2015).
Conformational and Interaction Studies
- NMR Spectroscopy and Molecular Conformation : Detailed NMR spectroscopic studies have been conducted on isomers of pyrrole-2-carbaldehyde oxime, revealing insights into molecular conformation and intramolecular interactions (Afonin et al., 2010).
properties
IUPAC Name |
1-(2-methoxyethyl)pyrrole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-11-6-5-9-4-2-3-8(9)7-10/h2-4,7H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCMSSGQDMWPFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CC=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10589891 | |
Record name | 1-(2-Methoxyethyl)-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10589891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
573720-38-4 | |
Record name | 1-(2-Methoxyethyl)-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10589891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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